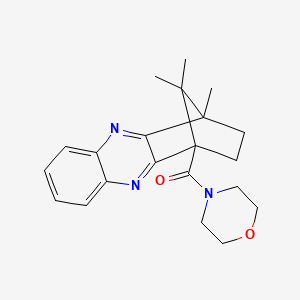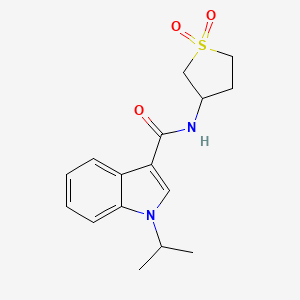![molecular formula C20H19N3O3S2 B12162134 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12162134.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-2-(5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-d]ピリミジン-4-イルスルファニル)アセトアミドは、ベンゾジオキシンとベンゾチエノピリミジン構造のユニークな組み合わせを特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-2-(5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-d]ピリミジン-4-イルスルファニル)アセトアミドの合成は、通常、多段階の有機反応を伴います。一般的な合成経路には、次のようなものがあります。
ベンゾジオキシン環の形成: このステップでは、カテコール誘導体と適切なジハライドを塩基性条件下で環化させて、1,4-ベンゾジオキシン構造を形成します。
ベンゾチエノピリミジンコアの合成: これは、チオフェン誘導体とグアニジンまたは類似の試薬を縮合させて、ベンゾチエノピリミジン構造を形成する反応です。
カップリング反応: 最後のステップでは、ベンゾジオキシンとベンゾチエノピリミジンの中間体を、チオアセトアミド基などの適切なリンカーを使用して、求核置換を促進する条件下でカップリングします。
工業生産方法
この化合物の工業生産では、収率と純度を最大限に高めるために、上記の合成経路を最適化する必要があります。これには、連続フロー反応器の使用、反応条件の高スループットスクリーニング、結晶化やクロマトグラフィーなどの効率的な精製技術の開発などが含まれる可能性があります。
化学反応の分析
反応の種類
N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-2-(5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-d]ピリミジン-4-イルスルファニル)アセトアミドは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化することができ、スルホキシドまたはスルホンが生成されます。
還元: 水素化リチウムアルミニウムなどの還元剤を使用した還元反応では、化合物内の特定の官能基を対応するアルコールまたはアミンに変換することができます。
置換: 求核置換反応または求電子置換反応によって、ベンゾジオキシン環またはベンゾチエノピリミジン環を修飾して、新しい官能基を導入することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム。
置換: ハロゲン化剤、アミンやチオールなどの求核剤。
主な生成物
これらの反応の主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化ではスルホキシドまたはスルホンが生成される可能性がありますが、置換反応ではさまざまな官能基が導入され、化合物の反応性や生物活性が高まる可能性があります。
科学研究への応用
化学
化学において、N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-2-(5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-d]ピリミジン-4-イルスルファニル)アセトアミドは、そのユニークな構造特性と、より複雑な分子の構成要素としての可能性について研究されています。
生物学
生物学的に、この化合物は、その構造的複雑さのために酵素や受容体との興味深い相互作用を示す可能性があり、創薬や開発の候補となっています。
医学
医学では、この化合物は、抗炎症、抗がん、または抗菌活性などの潜在的な治療効果について調査することができます。これは、生物学的標的との相互作用によって異なります。
産業
産業的には、この化合物は、そのユニークな構造的特徴から、特定の電子特性や光学特性を持つ新しい材料の開発に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide is studied for its unique structural properties and potential as a building block for more complex molecules.
Biology
Biologically, this compound may exhibit interesting interactions with enzymes or receptors due to its structural complexity, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities, depending on its interaction with biological targets.
Industry
Industrially, the compound might be used in the development of new materials with specific electronic or optical properties, given its unique structural features.
作用機序
N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-2-(5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-d]ピリミジン-4-イルスルファニル)アセトアミドの作用機序は、その特定の用途によって異なります。生物学的コンテキストでは、特定の酵素や受容体と相互作用して、その活性を調節する可能性があります。分子標的は、キナーゼ、プロテアーゼ、またはシグナル伝達経路に関与するその他のタンパク質を含めることができます。
類似の化合物との比較
類似の化合物
N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-2-(ベンゾチエノ[2,3-d]ピリミジン-4-イルスルファニル)アセトアミド: テトラヒドロ修飾が欠如しており、反応性や生物活性が異なる可能性があります。
N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-2-(ピリミジン-4-イルスルファニル)アセトアミド: 構造が簡素化されており、化学的および生物学的特性が異なる可能性があります。
ユニークさ
N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-2-(5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-d]ピリミジン-4-イルスルファニル)アセトアミドのテトラヒドロ修飾は、生物学的標的とのユニークな相互作用の可能性を追加の柔軟性をもたらし、類似の化合物とは異なるものになります。
この詳細な概要は、合成、反応、用途、および類似の化合物との比較を含む、N-(2,3-ジヒドロ-1,4-ベンゾジオキシン-6-イル)-2-(5,6,7,8-テトラヒドロ[1]ベンゾチエノ[2,3-d]ピリミジン-4-イルスルファニル)アセトアミドの包括的な理解を提供します。
類似化合物との比較
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide: Lacks the tetrahydro modification, potentially altering its reactivity and biological activity.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(pyrimidin-4-ylsulfanyl)acetamide: Simplified structure, which may result in different chemical and biological properties.
Uniqueness
The tetrahydro modification in N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide introduces additional flexibility and potential for unique interactions with biological targets, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
分子式 |
C20H19N3O3S2 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC名 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)acetamide |
InChI |
InChI=1S/C20H19N3O3S2/c24-17(23-12-5-6-14-15(9-12)26-8-7-25-14)10-27-19-18-13-3-1-2-4-16(13)28-20(18)22-11-21-19/h5-6,9,11H,1-4,7-8,10H2,(H,23,24) |
InChIキー |
VRZMVCAFPACOPS-UHFFFAOYSA-N |
正規SMILES |
C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenylprop-2-en-1-one](/img/structure/B12162054.png)
![3-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}propan-1-one](/img/structure/B12162059.png)
![(5Z)-3-butyl-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12162067.png)
![1-(4-Tert-butylphenoxy)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B12162085.png)


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B12162105.png)
![2-chloro-4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[2-(1H-indol-1-yl)ethyl]benzamide](/img/structure/B12162114.png)

![2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B12162122.png)
![(4E)-1-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-(4-ethoxyphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12162136.png)
![Methyl 4-[5-(2-chlorophenyl)furan-2-yl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12162141.png)
![5-[(4-Ethoxy-3-methoxyphenyl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazo lidin-4-one](/img/structure/B12162145.png)
